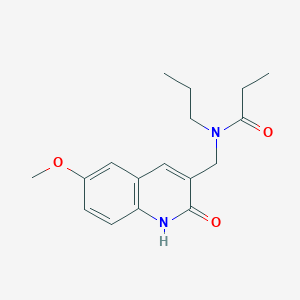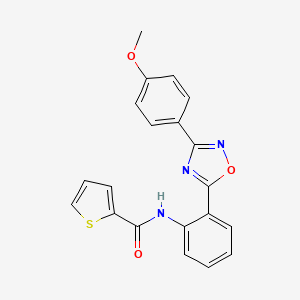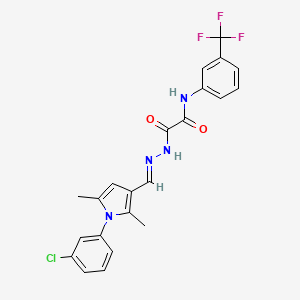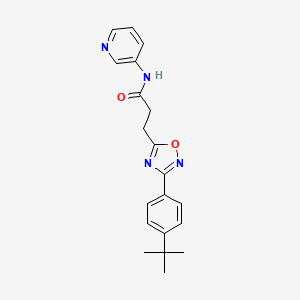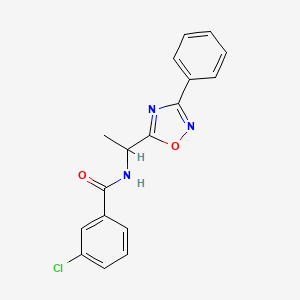
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a chemical compound with potential applications in scientific research.
科学研究应用
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a tool for studying the structure and function of ion channels, and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
作用机制
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide works by binding to specific proteins or ion channels in cells, leading to changes in their activity or function. This can result in a range of biochemical and physiological effects, depending on the specific target of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide are diverse and depend on the specific target of the compound. For example, N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to modulate the activity of ion channels involved in synaptic transmission, leading to changes in neuronal excitability and synaptic plasticity. Additionally, N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to interact with proteins involved in the regulation of cell growth and survival, potentially leading to anti-tumor effects.
实验室实验的优点和局限性
One advantage of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its high selectivity for specific protein targets, which allows for precise manipulation of cellular function. However, the use of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments can be limited by its potential toxicity and the need for specialized equipment and techniques for its detection and analysis.
未来方向
There are many potential future directions for the use of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in scientific research. For example, N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide could be further developed as a tool for the study of ion channel function in disease states, or as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the development of new N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved selectivity and reduced toxicity could expand its potential applications in a range of research fields.
合成方法
The synthesis of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-chlorobutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in high purity.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-8-10-14(11-9-13)19-22-18(25-23-19)7-3-6-17(24)21-16-5-2-4-15(20)12-16/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIZNAPWEYTNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

